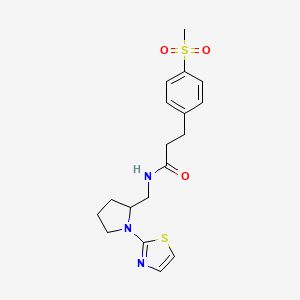
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. It has a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are found in many important drugs, including vitamin B1 (thiamine) and certain antibiotics . The compound also contains a methylsulfonylphenyl group and a pyrrolidine ring, both of which are common in drug molecules.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, thiazoles can generally be synthesized through the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis, which involve the reaction of α-haloketones or α-haloamides with thioamides .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory effects in preclinical studies. Researchers have investigated its potential as a novel anti-inflammatory agent, particularly in conditions such as arthritis, inflammatory bowel disease, and dermatitis. Mechanistically, it may modulate key pathways involved in inflammation, making it a promising candidate for drug development .
Anticancer Properties
Studies suggest that this compound exhibits anticancer activity. It interferes with cancer cell proliferation and survival by targeting specific cellular pathways. Researchers are exploring its potential as an adjunct therapy or even as a lead compound for developing new anticancer drugs. Further investigations are needed to elucidate its precise mechanisms of action and optimize its efficacy .
Neuroprotective Effects
The compound’s structure hints at potential neuroprotective properties. Researchers have investigated its ability to mitigate neuronal damage in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating oxidative stress, inflammation, and neurotransmitter systems, it may offer therapeutic benefits in these challenging conditions .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties. It has shown efficacy against bacteria, fungi, and even some drug-resistant strains. Researchers are keen on exploring its use as an alternative or complementary antimicrobial agent in the fight against infections .
Cardiovascular Applications
The compound’s potential cardiovascular effects have intrigued scientists. It may influence blood pressure regulation, vascular tone, and endothelial function. Researchers are investigating whether it could be useful in managing hypertension, atherosclerosis, and related cardiovascular disorders .
Analgesic Potential
Given its structural resemblance to known analgesics, this compound has been evaluated for pain management. It may act through central or peripheral mechanisms to alleviate pain. Researchers are studying its efficacy in various pain models, including neuropathic pain and inflammatory pain .
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)16-7-4-14(5-8-16)6-9-17(22)20-13-15-3-2-11-21(15)18-19-10-12-25-18/h4-5,7-8,10,12,15H,2-3,6,9,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNILXLXCGFQOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

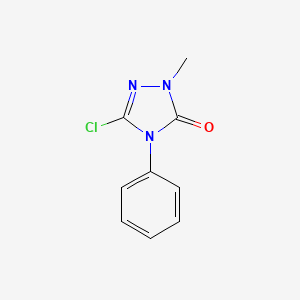

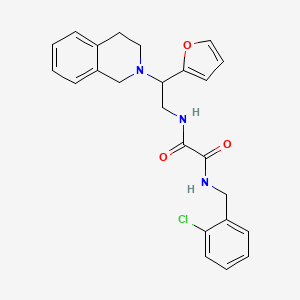

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)
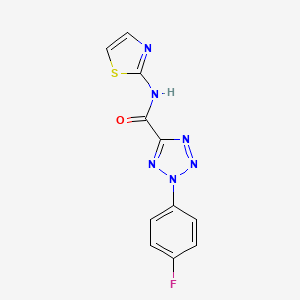
![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)



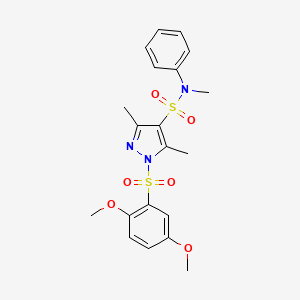
![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)